Prop-2-en-1-yl 5-cyano-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate
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Overview
Description
PROP-2-EN-1-YL 5-CYANO-2-METHYL-6-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a cyano group, a thiophene ring, and a carbamoyl methyl sulfanyl group. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 5-CYANO-2-METHYL-6-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions The process begins with the preparation of the dihydropyridine core, which is achieved through a Hantzsch reaction involving an aldehyde, a β-keto ester, and ammonia or an ammonium salt
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 5-CYANO-2-METHYL-6-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and carbamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
PROP-2-EN-1-YL 5-CYANO-2-METHYL-6-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to known calcium channel blockers.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 5-CYANO-2-METHYL-6-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to calcium channels, thereby modulating calcium influx into cells. This can lead to various physiological effects, including vasodilation and reduced cardiac contractility. The compound may also interact with other molecular pathways, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another calcium channel blocker with structural similarities.
Nicardipine: Shares the dihydropyridine core and is used in the treatment of hypertension.
Uniqueness
PROP-2-EN-1-YL 5-CYANO-2-METHYL-6-({[(3-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is unique due to the presence of the thiophene ring and the carbamoyl methyl sulfanyl group, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. These structural features could potentially enhance its binding affinity and selectivity for specific molecular targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C24H23N3O3S2 |
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Molecular Weight |
465.6 g/mol |
IUPAC Name |
prop-2-enyl 5-cyano-2-methyl-6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C24H23N3O3S2/c1-4-10-30-24(29)21-16(3)26-23(18(13-25)22(21)19-9-6-11-31-19)32-14-20(28)27-17-8-5-7-15(2)12-17/h4-9,11-12,22,26H,1,10,14H2,2-3H3,(H,27,28) |
InChI Key |
CYOGWNJWCOLFQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CS3)C#N |
Origin of Product |
United States |
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